2,2-Dimethylcyclopropanecarboxamide
CAS No.: 1759-55-3
Cat. No.: VC21200982
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1759-55-3 |
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Molecular Formula | C6H11NO |
Molecular Weight | 113.16 g/mol |
IUPAC Name | 2,2-dimethylcyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Standard InChI Key | YBZQRYWKYBZZNT-UHFFFAOYSA-N |
SMILES | CC1(CC1C(=O)N)C |
Canonical SMILES | CC1(CC1C(=O)N)C |
Introduction
Chemical Properties and Structure
Physical Properties
2,2-Dimethylcyclopropanecarboxamide, particularly its (S)-(+) enantiomer, presents as a white to almost white crystalline powder . It demonstrates solubility in methanol and requires storage in cool, dark conditions away from oxidizing agents to maintain its stability . The compound is identified by the CAS number 1759-55-3 for the racemic mixture, while the (S)-(+) enantiomer is identified by CAS number 75885-58-4 .
The physical characteristics of this compound are influenced by its small ring structure and the presence of the carboxamide group, which contributes to intermolecular hydrogen bonding. These structural features affect properties such as melting point, solubility, and reactivity patterns.
Structural Characteristics
The structure of 2,2-Dimethylcyclopropanecarboxamide features several key elements:
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A three-membered cyclopropane ring forming the core structure
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Two methyl groups attached to the carbon at position 2
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A carboxamide group (-CONH2) attached to the cyclopropane ring at position 1
This arrangement creates a chiral center at the carbon bearing the carboxamide group, leading to the existence of two enantiomers. The stereochemistry at this position is crucial for the compound's application in asymmetric synthesis and pharmaceutical development.
Table 1: Basic Properties of 2,2-Dimethylcyclopropanecarboxamide
Property | Value |
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Molecular Formula | C6H11NO |
Molecular Weight | 113.16 g/mol |
CAS Number (racemic) | 1759-55-3 |
CAS Number ((S)-(+) enantiomer) | 75885-58-4 |
Appearance | White to almost white crystalline powder |
Solubility | Soluble in methanol |
Storage Conditions | Cool, dark place, away from oxidizing agents |
Synthesis Methods
Biocatalytic Methods
The synthesis of 2,2-Dimethylcyclopropanecarboxamide can be achieved through biocatalytic processes, which offer advantages in terms of stereoselectivity and environmental sustainability. One prominent approach involves the bioconversion of 2,2-dimethylcyclopropanecarbonitrile to the corresponding carboxamide using nitrile hydratase enzymes. This process is typically carried out in a distilled water system, with bacterial strains such as Rhodococcus boritolerans FW815 demonstrating strong hydratase activity.
The biocatalytic approach is particularly valuable for industrial applications due to its efficiency, high stereoselectivity, and environmentally friendly nature. Microbial biocatalysts like Delftia tsuruhatensis and Comamonas acidovorans have proven effective for the asymmetric hydrolysis of racemic mixtures, yielding the desired enantiomers with high purity .
Chemical Synthesis
Traditional chemical synthesis methods for 2,2-Dimethylcyclopropanecarboxamide include:
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Oxidation followed by amidation: As documented in the literature, oxidation of appropriate precursors followed by amidation reactions can yield (S)-2,2-dimethylcyclopropanecarboxamide .
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Cyclopropanation reactions: Various approaches involve the reaction of active methylene compounds with appropriately substituted epoxypropanes . These reactions typically proceed via double displacement mechanisms, with the stereochemical outcome dependent on the reagents and reaction conditions employed.
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Palladium-catalyzed cyclization: Synthesis routes involving palladium catalysis have been developed for creating the cyclopropane ring structure, offering potential for stereoselective synthesis .
Stereochemistry and Enantiomers
Enantiomeric Forms
Due to the chiral center in the cyclopropane ring, 2,2-Dimethylcyclopropanecarboxamide exists in two enantiomeric forms:
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(R)-2,2-Dimethylcyclopropanecarboxamide
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(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (also known as (1S)-2,2-Dimethylcyclopropane-1-carboxamide)
The (S)-(+) enantiomer holds particular importance in pharmaceutical applications, specifically as a chiral intermediate in the synthesis of cilastatin . The absolute configuration of this stereocenter significantly influences the biological activity and synthetic utility of the compound, highlighting the importance of enantiomerically pure preparations.
Enantioseparation
The separation of 2,2-Dimethylcyclopropanecarboxamide enantiomers can be accomplished using various chromatographic techniques. Gas chromatography employing a gamma-cyclodextrin based chiral column (BGB-175) has been developed specifically for the enantioseparation and determination of this compound and its corresponding acid in bioconversion broth .
The methodology involves sample recovery by extracting the broth with equal volumes of ethyl acetate twice, followed by chromatographic separation . The effect of column flow rate and temperature on the retention and resolution of the enantiomers has been systematically investigated to optimize the separation process . This analytical method exhibits good linearity, repeatability, and precision, making it valuable for monitoring and controlling bioconversion processes involving 2,2-dimethylcyclopropanecarboxamide .
Industrial Production
Enzymatic Resolution
The industrial production of (S)-2,2-dimethylcyclopropanecarboxamide primarily involves enzymatic resolution of the racemic mixture. A key advance in this area has been the development of R-stereoselective amidase from Delftia tsuruhatensis, which has been cloned and expressed in Escherichia coli under T7 promoter . This recombinant amidase exhibits strict R-selectivity towards 2,2-dimethylcyclopropanecarboxamide, making it an excellent catalyst for resolution processes .
The enzyme specifically hydrolyzes the R-enantiomer of the racemic mixture to the corresponding carboxylic acid, leaving the S-enantiomer intact . This selective hydrolysis creates an efficient pathway for obtaining the (S)-(+)-enantiomer with high optical purity, which is crucial for its application in pharmaceutical synthesis.
Production Process
The industrial production process of (S)-2,2-dimethylcyclopropanecarboxamide has been successfully established using the recombinant R-amidase from D. tsuruhatensis . The process involves several key steps:
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Enzyme production: The engineered E. coli strain demonstrated amidase activity reaching 2963 U/L in a 5-L bioreactor, which was 8.27 times higher than that of the original D. tsuruhatensis strain . This activity was further increased to 5255 U/L when scaled up to a 100-L bioreactor .
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Enzymatic resolution: Using cell-free extract prepared from 1 kg (wet cell weight) of recombinant E. coli cells as catalyst, 60 kg of racemic 2,2-dimethylcyclopropanecarboxamide was resolved into 28.6 kg of (S)-2,2-dimethylcyclopropanecarboxamide and 31.7 kg of (R)-2,2-dimethylcyclopropanecarboxylic acid in 18 hours . The enantiomeric excess (ee) value of the (S)-enantiomer reached an impressive 99.32% .
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Purification: During the purification process, 24.6 kg of (S)-2,2-dimethylcyclopropanecarboxamide was eluted from adsorption resin HZ801 with 80% (v/v) acetone, and then 20.5 kg of pure product was obtained after concentration and crystallization . This corresponds to a total yield of 34.2% from the racemic starting material .
Table 2: Industrial Production Parameters for (S)-2,2-Dimethylcyclopropanecarboxamide
Analytical Methods
Gas Chromatography
A simple and sensitive gas chromatography method has been developed specifically for the enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide and its corresponding acid in bioconversion broth . This analytical method involves a systematic approach:
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Sample preparation: The process begins with extraction of the bioconversion broth using equal volumes of ethyl acetate twice, which allows for high recovery yields of the target compounds .
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Chromatographic separation: The four enantiomers (two from the amide and two from the acid) are separated using a gamma-cyclodextrin based chiral column identified as BGB-175 . The cyclodextrin-based stationary phase provides the chiral environment necessary for effective enantiomeric separation.
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Method optimization: Research has investigated the effects of critical parameters such as column flow rate and temperature on the retention times and resolution of the enantiomers . These optimizations are essential for achieving reliable and reproducible separations.
The developed method demonstrates excellent analytical performance with good linearity, repeatability, and precision . It has been successfully applied to monitor and control the bioconversion process of 2,2-dimethylcyclopropanecarboxamide, providing a valuable tool for process development and quality control in both research and industrial settings .
Applications and Biological Activity
Pharmaceutical Applications
The primary application of (S)-(+)-2,2-dimethylcyclopropanecarboxamide lies in pharmaceutical synthesis, particularly as a chiral intermediate in the production of cilastatin . Cilastatin is a dehydropeptidase I inhibitor that is co-administered with the carbapenem antibiotic imipenem. This combination prevents the rapid renal metabolism of imipenem by inhibiting the dehydropeptidase enzyme, thereby enhancing the antibiotic's effectiveness in treating severe bacterial infections.
The precise stereochemistry of the (S)-(+) enantiomer is critical for the biological activity of the resulting cilastatin molecule. This underscores the importance of developing efficient methods for obtaining this compound with high enantiomeric purity, as achieved through the enzymatic resolution process described earlier.
Research Applications
Beyond its pharmaceutical applications, 2,2-dimethylcyclopropanecarboxamide serves as an important research tool in several areas:
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As a model compound for studying enzymatic resolution processes and developing new biocatalytic methods
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In the advancement of chiral chromatographic separation techniques
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As a building block in asymmetric synthesis of more complex molecules
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For investigating structure-activity relationships in pharmaceutical development
The compound's well-defined structure, with its small rigid cyclopropane ring and reactive carboxamide group, makes it valuable for fundamental studies in organic chemistry and biochemistry. Additionally, the methodologies developed for its synthesis and resolution have broader applications in the field of chiral chemistry.
Comparison with Similar Compounds
Related Compounds
2,2-Dimethylcyclopropanecarboxamide belongs to a family of cyclopropane derivatives with varying functional groups. Comparing this compound with structurally related molecules provides insights into the influence of structural modifications on properties and applications:
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2,2-Dimethylcyclopropanecarboxylic acid: This corresponding acid differs from the amide by having a carboxylic acid group (-COOH) instead of a carboxamide group (-CONH2) . It is formed through hydrolysis of the amide or the nitrile precursor and serves as a key intermediate in various synthetic pathways.
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2,2-Dimethylcyclopropanecarbonitrile: Featuring a nitrile group (-CN) instead of a carboxamide group, this compound often serves as a precursor in the biocatalytic synthesis of 2,2-dimethylcyclopropanecarboxamide through nitrile hydratase-catalyzed hydration.
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Cyclopropanecarboxamide: This simpler analog lacks the two methyl groups at position 2, resulting in different chemical properties, reactivity patterns, and applications .
Table 3: Comparison of 2,2-Dimethylcyclopropanecarboxamide with Related Compounds
Compound | Molecular Formula | Key Structural Difference | Primary Applications |
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2,2-Dimethylcyclopropanecarboxamide | C6H11NO | Base compound | Pharmaceutical intermediate, chiral synthesis |
2,2-Dimethylcyclopropanecarboxylic acid | C6H10O2 | Carboxylic acid instead of carboxamide | Organic synthesis, pharmaceutical precursor |
2,2-Dimethylcyclopropanecarbonitrile | C6H9N | Nitrile instead of carboxamide | Precursor in amide synthesis |
Cyclopropanecarboxamide | C4H7NO | No methyl groups at position 2 | Research compound, structural studies |
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